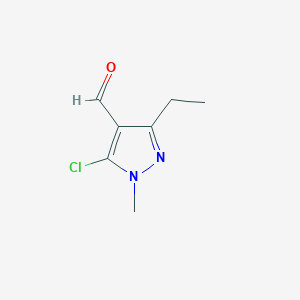

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCGECGIPOLQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373928 | |

| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128564-56-7 | |

| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128564-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Introduction

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative that serves as a highly versatile and valuable intermediate in synthetic organic chemistry. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, recognized for its metabolic stability and wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this specific aldehyde, focusing on its synthesis via the Vilsmeier-Haack reaction, its physicochemical properties, and its critical role as a precursor for developing novel, high-value compounds for the pharmaceutical and agricultural industries.[2]

While detailed experimental data for this specific ethyl-substituted analogue is not extensively published, its synthesis and reactivity can be reliably understood through the well-documented protocols of its close structural analogues, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[3][4] This document leverages these established methodologies to provide a robust and scientifically grounded guide for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 2757508-66-9 | [1] |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a white to light yellow solid/powder | [5] |

| Melting Point | Not published; analogue (CAS 947-95-5) melts at 145-148 °C | [5] |

| Boiling Point | Not published; analogue (CAS 947-95-5) is estimated at 356.1 °C | [5] |

| Density | Not published; analogue (CAS 947-95-5) is reported as ~1.26 g/cm³ | [5] |

Synthesis: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of 5-chloro-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using a specialized electrophile known as the Vilsmeier reagent.[7] The synthesis starts from the corresponding pyrazolone precursor, in this case, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one.

Reaction Mechanism

The causality of the Vilsmeier-Haack reaction involves three primary stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, the Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent reagent decomposition.[7][8]

-

Electrophilic Attack: The electron-rich pyrazolone tautomer attacks the Vilsmeier reagent. The pyrazole ring's nucleophilicity is crucial for this step. Subsequent rearrangement and elimination lead to the formation of the chlorinated and formylated pyrazole ring.[8]

-

Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water or a basic solution during workup. This hydrolysis step converts the iminium moiety into the final carbaldehyde functional group.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as a robust starting point for synthesis.[4][9][10]

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, ~2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow salt suspension. This is a self-validating step; formation of the solid indicates successful reagent generation.

Step 2: Formylation Reaction

-

To the pre-formed Vilsmeier reagent, add the starting material, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent), portion-wise, maintaining the low temperature.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[9]

-

Maintain heating for 2-4 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) to determine the point of full consumption of the starting material.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Crucially and cautiously , pour the reaction mixture slowly onto the ice with vigorous stirring. This quenching step is highly exothermic.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches ~7-8.[4]

-

The crude product often precipitates as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product remains in solution, perform liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/petroleum ether mixture, to yield the final product as a crystalline solid.[4]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential. Based on data from close analogues, the following spectral features are expected:

-

¹H NMR: The most characteristic signal will be the aldehyde proton (CHO), appearing as a singlet far downfield, typically between δ 9.8 and 10.2 ppm.[5] Other expected signals include a quartet and a triplet for the ethyl group and a singlet for the N-methyl group.

-

¹³C NMR: The aldehyde carbonyl carbon will appear at approximately δ 180-190 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (172.61). A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.[5]

-

Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ will indicate the presence of the aldehyde carbonyl (C=O) stretching vibration.

Applications in Research and Development

This compound is not typically an end-product but rather a pivotal molecular scaffold. Its value lies in the reactivity of its functional groups, which allows for extensive derivatization.

-

Aldehyde Group: This group is a gateway for forming a multitude of other functionalities through reactions like Knoevenagel condensation, Wittig reactions, reductive amination, and the formation of hydrazones and thiosemicarbazones.[11]

-

Chloro Group: The chlorine atom at the C5 position can be displaced by various nucleophiles (e.g., phenols, thiols, amines), enabling the introduction of diverse substituents and the synthesis of large chemical libraries for screening.[3]

This dual reactivity makes it an ideal starting material for synthesizing compounds with potential biological activities, including:

-

Pharmaceuticals: As a precursor for anti-inflammatory, analgesic, anticonvulsant, and anti-cancer agents.[2][12]

-

Agrochemicals: As a key intermediate in the development of novel fungicides and herbicides.[2][4]

Safety and Handling

While a specific safety data sheet for this compound is not available, data from closely related pyrazole aldehydes provides essential guidance.[12][13]

-

Hazards: Expected to be irritating to the eyes, respiratory system, and skin. May cause gastrointestinal irritation if ingested.[12]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid dust generation and accumulation. Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with federal, state, and local regulations.

Conclusion

This compound is a strategic building block for chemical synthesis. Its preparation via the reliable Vilsmeier-Haack reaction is well-precedented by numerous analogues. The presence of two distinct reactive sites—the aldehyde and the chloro substituent—provides chemists with a powerful and flexible platform for generating molecular diversity. This versatility firmly establishes its importance for researchers in drug discovery and agrochemical development who seek to synthesize novel and potentially bioactive compounds.

References

-

Guidechem. 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde.

-

Smolecule. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2023-08-15).

-

Chem-Impex. 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído.

-

ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Chemical Properties,Uses,Production. (2025-08-08).

-

Guidechem. How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde? - FAQ.

-

Chemistry Steps. Vilsmeier-Haack Reaction.

-

National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. In: Acta Crystallographica Section E: Structure Reports Online.

-

ChemicalBook. 5-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis.

-

Chemsrc. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5. (2025-08-21).

-

ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. (2025-08-07).

-

National Center for Biotechnology Information. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. In: PubChem Compound Summary.

-

TCI Chemicals. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction.

-

NROChemistry. Vilsmeier-Haack Reaction.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

-

National Center for Biotechnology Information. This compound. In: PubChem Compound Summary.

-

ResearchGate. (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromic Properties.

Sources

- 1. This compound | C7H9ClN2O | CID 2757508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

- 13. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary and Strategic Overview

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it an attractive template for drug design. This guide focuses on a specific, highly functionalized derivative: This compound .

This document serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a senior application scientist's perspective on the compound's synthesis, reactivity, and strategic value. We will explore the causality behind experimental choices and position this molecule as a versatile building block for generating novel chemical entities with therapeutic potential. The presence of three distinct functional handles—the C4-formyl group, the C5-chloro atom, and the pyrazole core—creates a platform for extensive chemical diversification.

Molecular Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The structural and physical properties of this compound dictate its behavior in both reactive and biological systems.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 128564-56-7 | [4] |

| Molecular Formula | C₇H₉ClN₂O | [5] |

| Molecular Weight | 172.61 g/mol | [5] |

| PubChem CID | 2757508 |[5] |

Table 2: Physicochemical Data

| Property | Value | Remarks |

|---|---|---|

| Physical State | White to light yellow solid/powder | Inferred from analogs[4][6] |

| Melting Point | Not experimentally reported. | The closely related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 145-148 °C.[7][8] A similar range is anticipated. |

| Boiling Point | Not experimentally determined. | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate). | The molecular polarity from the aldehyde and chlorine suggests good solubility in moderately polar organic solvents.[7] |

Synthesis and Purification: The Vilsmeier-Haack Approach

The most robust and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[9][10][11][12] This reaction is mechanistically elegant, utilizing an electrophilic iminium species (the Vilsmeier reagent) to formylate an electron-rich heterocycle. For this specific target, the reaction proceeds via the chlorination and formylation of the corresponding pyrazolone precursor.

Causality of the Method: The choice of the Vilsmeier-Haack reaction is strategic. It is a one-pot procedure that concurrently introduces both the C5-chloro and C4-formyl groups from a readily available 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one starting material. The reaction is driven by the formation of the highly electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][14]

Sources

- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 5. This compound | C7H9ClN2O | CID 2757508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 8. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis, Structure, and Reactivity of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole derivative of significant interest to the agrochemical and pharmaceutical industries. The pyrazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of biological activities.[1][2] This document details the most effective synthetic route to the title compound, focusing on the mechanistic rationale behind the Vilsmeier-Haack reaction. It further outlines a complete workflow for its structural elucidation using modern spectroscopic techniques, including NMR, FT-IR, and Mass Spectrometry, with predictive data based on closely related analogues. Finally, the guide explores the chemical reactivity and synthetic utility of this versatile intermediate, positioning it as a key building block for the development of novel bioactive molecules.[3][4]

Introduction to the Pyrazole Scaffold and the Title Compound

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development.[2] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[5][6] The specific substitution pattern on the pyrazole ring dictates the molecule's physicochemical properties and its interaction with biological targets.

This compound is a multi-functionalized derivative. Its structure is characterized by:

-

A fully substituted 1H-pyrazole core .

-

An N1-methyl group , which influences solubility and metabolic stability.

-

A C3-ethyl group .

-

A C4-carbaldehyde (formyl) group , a versatile chemical handle for subsequent synthetic transformations.[4]

-

A C5-chloro group , which acts as both a directing group and a potential leaving group in nucleophilic substitution reactions, enhancing the molecule's synthetic utility.[7]

This guide serves as a technical resource for researchers, offering field-proven insights into the synthesis, characterization, and application of this important chemical intermediate.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for the synthesis of pyrazole-4-carbaldehydes from pyrazolone precursors.[6][8][9] Its efficiency stems from the dual functionality of the Vilsmeier reagent, which is capable of both chlorination and formylation in a single pot.

Mechanistic Rationale & Experimental Causality

The reaction proceeds via the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[10][11] This reagent is a potent electrophile. The choice of a pyrazolone precursor, such as 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, is critical. The pyrazolone tautomerizes to its 5-hydroxypyrazole form, which is electron-rich and susceptible to electrophilic attack.

The Vilsmeier reagent accomplishes two transformations:

-

Chlorination: The hydroxyl group at the C5 position is converted into a chloro group.

-

Formylation: An electrophilic attack at the electron-rich C4 position introduces the formyl group.[12][13]

This one-pot, dual-functionalization approach is highly efficient and avoids the need to isolate intermediate products, making it a preferred industrial and laboratory method.[14][15]

Proposed Synthetic Workflow

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as a robust starting point.[14][16]

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium or sodium sulfate

-

Ice

Procedure:

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (2.5 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (3.0 equivalents) dropwise to the cold, stirred DMF. Causality: This exothermic reaction must be done slowly and under cold, anhydrous conditions to ensure the stable formation of the Vilsmeier reagent and prevent its decomposition.[10]

-

Substrate Addition: After stirring the Vilsmeier reagent for 20-30 minutes at 0°C, add the 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Causality: This step carefully quenches the reactive POCl₃ and Vilsmeier reagent. The process is highly exothermic.

-

Neutralization: Neutralize the acidic solution to a pH of ~7 using a saturated sodium bicarbonate solution. The product may precipitate as a solid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[16]

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol or ethyl acetate/petroleum ether) to obtain the pure this compound.

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence for the successful synthesis of the target compound.[17]

Analytical Workflow for Structural Confirmation

Caption: Workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[17]

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~10.1 | (s, 1H, -CHO). The aldehyde proton is highly deshielded. |

| ~3.8 | (s, 3H, N-CH₃). Singlet for the methyl group on the nitrogen. |

| ~2.8 | (q, 2H, -CH₂CH₃). Quartet due to coupling with the adjacent methyl group. |

| ~1.3 | (t, 3H, -CH₂CH₃). Triplet due to coupling with the adjacent methylene group. |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~185 | C=O (Aldehyde). Characteristic downfield shift for a carbonyl carbon. |

| ~155 | C3 (Carbon bearing ethyl group). |

| ~148 | C5 (Carbon bearing chloro group). |

| ~115 | C4 (Carbon bearing aldehyde group). |

| ~38 | N-CH₃. |

| ~22 | -CH₂CH₃. |

| ~13 | -CH₂CH₃. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to rapidly identify the presence of key functional groups.[17]

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1680-1670 | C=O stretch (conjugated aldehyde) |

| ~1580-1500 | C=N / C=C stretch (pyrazole ring) |

| ~1100-1000 | C-Cl stretch |

Mass Spectrometry (MS)

MS provides the molecular weight and, through high-resolution analysis, the exact molecular formula.

-

Molecular Ion Peak (M⁺): An exact mass measurement would confirm the molecular formula C₈H₁₁ClN₂O.

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks for the molecular ion: M⁺ and (M+2)⁺, in an approximate 3:1 ratio of intensity. This is the characteristic isotopic signature of a molecule containing one chlorine atom.[4]

Chemical Reactivity and Synthetic Utility

The title compound is not typically an end-product but rather a valuable intermediate. Its reactivity is dominated by the aldehyde group, making it a versatile building block for creating more complex molecules with potential biological activity.[4][18]

Key reactions include:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a common precursor for amides and esters.[14]

-

Condensation Reactions: It readily reacts with amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in building larger heterocyclic systems.[11][18]

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds to form secondary alcohols.

This synthetic versatility has established its value in programs targeting new fungicides and pharmaceuticals.[3][14]

Synthetic Application Workflow

Caption: Synthetic utility of the title compound as an intermediate.

Conclusion

This compound is a strategically important heterocyclic compound. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a robust and efficient method. The structural identity of the molecule can be unequivocally confirmed through a standard suite of spectroscopic techniques (NMR, FT-IR, MS). The true value of this compound lies in its synthetic versatility, where the reactive aldehyde and chloro-substituents serve as gateways for the construction of a diverse range of more complex molecules for application in drug discovery and agrochemical research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical building block.

References

- Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

- BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Chem-Impex. 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído.

- Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- Smolecule. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

- Taylor & Francis Online. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

- Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.

- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- National Institutes of Health (NIH). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.

- National Institutes of Health (NIH). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- Guidechem. How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?.

- MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

- ChemicalBook. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.

- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

- MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

Sources

- 1. visnav.in [visnav.in]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. mdpi.com [mdpi.com]

- 16. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde IUPAC name

An In-Depth Technical Guide to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules with a wide array of biological activities. Pyrazole derivatives have been successfully developed into blockbuster drugs, including the anti-inflammatory agent Celecoxib, and are integral to numerous ongoing drug discovery programs. The compound this compound is a highly functionalized intermediate, prized for its utility as a building block in the synthesis of novel, high-value molecules. Its strategically placed substituents—a reactive aldehyde, a displaceable chlorine atom, and alkyl groups that modulate solubility and steric profile—make it a powerful tool for synthetic chemists.

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its systematic nomenclature, established synthetic protocols, chemical reactivity, and applications as a precursor to bioactive compounds.

PART 1: Chemical Identity and Nomenclature

The structure of the title compound is defined by a pyrazole core with four distinct substituents. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming heterocyclic compounds, the systematic name is This compound .

Let's dissect this name to understand the structure:

-

Pyrazole : This defines the core five-membered aromatic ring with two adjacent nitrogen atoms.

-

1H : This indicates that the nitrogen at position 1 bears a hydrogen or, in this case, a substituent, and is the saturated atom in the ring.

-

Numbering : The numbering of the pyrazole ring begins at one nitrogen and proceeds around the ring to give the second nitrogen the lowest possible number. Substituents are then assigned locants based on this numbering.

-

Substituents :

-

1-methyl : A methyl group is attached to the nitrogen at position 1.

-

3-ethyl : An ethyl group is located at carbon position 3.

-

4-carbaldehyde : A formyl group (-CHO) is attached to carbon position 4.

-

5-chloro : A chlorine atom is attached to carbon position 5.

-

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O[2][3] |

| Molecular Weight | 172.6 g/mol [2] |

| CAS Number | 128564-56-7[2][4] |

| Appearance | Yellow Solid[2] |

| Melting Point | 37-41 °C[2] |

PART 2: Synthesis via the Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring through an electrophilic substitution mechanism. For substrates like N-substituted pyrazolones, the reaction proceeds as a concurrent chlorination and formylation.

Mechanism and Rationale

The Vilsmeier-Haack reaction relies on the in-situ formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9] This reagent is a potent electrophile.

-

Formation of the Vilsmeier Reagent : POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent intramolecular rearrangement and loss of a phosphate species generates the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (typically 0 °C) to prevent decomposition of the reagent.[9]

-

Electrophilic Attack : The electron-rich pyrazolone precursor attacks the Vilsmeier reagent. The choice of a pyrazolone is critical, as its enol or enolate form provides the necessary nucleophilicity for the reaction to proceed.

-

Chlorination and Formylation : The reaction with the Vilsmeier reagent on a pyrazolone starting material results in the formation of both the C5-chloro substituent and the C4-formyl group.

-

Hydrolysis : The reaction is quenched by the addition of water or a basic solution, which hydrolyzes the iminium intermediate to yield the final aldehyde product.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and substrate batches.

Reagents and Equipment:

-

3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (3-4 equivalents)

-

N,N-Dimethylformamide (DMF) (used as both reagent and solvent)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

-

Rotary evaporator and column chromatography setup (silica gel)

Procedure:

-

Vilsmeier Reagent Preparation : In a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Add POCl₃ (3 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[10] The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent. Stir the mixture at 0 °C for an additional 20-30 minutes.[1][11]

-

Reaction : To the prepared Vilsmeier reagent, add the 3-Ethyl-1-methyl-1H-pyrazol-5(4H)-one (1 eq.) portion-wise, maintaining the temperature at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 2-4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water.[1][10] This step is highly exothermic and must be done with caution in a fume hood.

-

Neutralization and Extraction : Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The title compound is a versatile synthetic intermediate due to its multiple reactive sites. The aldehyde, the C5-chloro group, and the pyrazole ring itself can all participate in a variety of chemical transformations.

Reactivity of the Aldehyde Group (C4-Carbaldehyde):

-

Schiff Base Formation : The aldehyde readily undergoes condensation reactions with primary amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. These derivatives are often investigated for their own biological activities.[12]

-

Knoevenagel Condensation : It can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated products, which are valuable Michael acceptors.[12]

-

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄). This carboxylic acid derivative is another important building block.

-

Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Reactivity of the C5-Chloro Group:

-

Nucleophilic Aromatic Substitution (SₙAr) : The chlorine atom at the C5 position is activated towards nucleophilic substitution. It can be displaced by various nucleophiles such as phenoxides, thiophenols, or amines, typically in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.[13] This allows for the introduction of a wide range of substituents at this position, significantly diversifying the molecular scaffold.

Caption: Key reactivity pathways of the title compound.

PART 4: Applications in Drug Discovery and Agrochemicals

The primary value of this compound lies in its role as an intermediate for creating more complex molecules with potential therapeutic or agricultural applications.[2] Researchers have used this compound as a starting material to synthesize libraries of derivatives for screening against various biological targets.

-

Pharmaceutical Development : Derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and analgesic agents.[2] The pyrazole scaffold is a known pharmacophore that can interact effectively with enzyme active sites.

-

Agrochemical Chemistry : This compound is a key intermediate in the synthesis of modern fungicides and herbicides.[2] The resulting pyrazole-based agrochemicals are often highly potent, allowing for lower application rates and potentially better environmental profiles.

The following table summarizes the classes of compounds synthesized from this intermediate and their investigated biological activities.

| Derivative Class | Synthetic Transformation | Investigated Application |

| Hydrazones/Thiosemicarbazones | Condensation with hydrazides | Anticonvulsant, Anti-inflammatory[12] |

| Schiff Bases | Condensation with amines | Antimicrobial, Anti-tumor[7] |

| Chalcones | Claisen-Schmidt condensation | Anti-cancer, Anti-inflammatory |

| Fused Heterocycles | Multi-step cyclization reactions | Kinase inhibitors, CNS agents |

| Substituted Pyrazoles | Nucleophilic substitution at C5 | Fungicides, Herbicides[2] |

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of heterocyclic chemistry in creating molecular diversity. Its synthesis, primarily through the robust Vilsmeier-Haack reaction, is well-established, providing reliable access to this valuable intermediate. The compound's multiple reactive sites—the aldehyde and the chloro group—offer chemists a modular platform for constructing complex molecular architectures. As research in medicinal and agricultural science continues to advance, the demand for versatile and highly functionalized building blocks like this pyrazole derivative will undoubtedly grow, solidifying its role as a key player in the development of next-generation therapeutics and crop protection agents.

References

- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.

- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

- Benchchem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

- ResearchGate. (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles.

- National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- SAGE Publications Inc. (2025, August 7). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.

- Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

- ChemicalBook. (2025, August 8). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.

- National Institutes of Health. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- Guidechem. (n.d.). How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?.

- Chem-Impex. (n.d.). 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído.

- ChemicalBook. (n.d.). 5-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis.

- ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

- Chemsrc. (2025, August 21). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.

- PubChem. (n.d.). This compound.

- Autech Industry Co.,Limited. (n.d.). This compound CAS NO.128564-56-7.

- MySkinRecipes. (n.d.). 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

- SpectraBase. (n.d.). 5-CHLORO-1-METHYL-3-PHENYLPYRAZOLE-4-CARBOXALDEHYDE.

- ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

Sources

- 1. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H9ClN2O | CID 2757508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.128564-56-7 BOC Sciences United States [bocscichem.lookchem.com]

- 5. chemmethod.com [chemmethod.com]

- 6. mdpi.com [mdpi.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Pyrazole-4-carbaldehyde Derivatives

Introduction

Pyrazole-4-carbaldehyde and its derivatives represent a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2] Their structural framework, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive aldehyde group, allows for extensive functionalization. This versatility has led to their incorporation into a wide array of molecules with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6]

For researchers, synthetic chemists, and drug development professionals, a thorough understanding of the physical properties of these intermediates is not merely academic; it is fundamental to their practical application. Properties such as melting point, solubility, and spectroscopic signatures directly influence reaction conditions, purification strategies, formulation development, and ultimately, the biological fate of a molecule. This guide provides a comprehensive exploration of these key physical characteristics, grounded in established experimental data and theoretical principles. We will delve into the causality behind experimental choices, present validated protocols for characterization, and examine the structure-property relationships that govern the behavior of this important molecular scaffold.

Core Physicochemical Properties

The physical state, solubility, and lipophilicity of pyrazole-4-carbaldehyde derivatives are foundational parameters that dictate their handling, reactivity, and suitability for various applications.

Melting Point and Solid-State Characteristics

The melting point (mp) is a crucial indicator of purity and is heavily influenced by the molecule's crystal lattice energy—the strength of intermolecular forces in the solid state. For pyrazole derivatives, these forces are primarily hydrogen bonding (due to the pyrazole N-H) and dipole-dipole interactions. The introduction of different substituents can dramatically alter these forces.

Generally, these compounds are crystalline solids at room temperature.[1][5] The parent compound, 1H-pyrazole-4-carbaldehyde, has a melting point of 82-83 °C.[7][8] Substituents that increase molecular weight, symmetry, or the potential for intermolecular interactions tend to raise the melting point. For instance, adding a phenyl group at the 3-position significantly increases the melting point.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 82 - 83[7][8] |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | Not Available |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | C₁₀H₈N₂O | 172.18 | 142 - 147[9] |

Solubility Profile

Solubility is a critical parameter for both chemical synthesis (solvent selection for reactions and purification) and drug development (dissolution and absorption). The pyrazole moiety itself contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), conferring a degree of polarity.[10][11] However, the overall solubility is a balance between the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

-

Aqueous Solubility : Generally, pyrazole-4-carbaldehyde derivatives exhibit low solubility in water.[12] For example, 3-phenyl-1H-pyrazole-4-carbaldehyde has a measured aqueous solubility of only 10.3 µg/mL at pH 7.4.[13]

-

Organic Solvents : These compounds are typically soluble in polar organic solvents. Many are described as being readily soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and slightly soluble in heated chloroform and methanol.[5][7][8] This behavior is logical, as solvents like DMF and DMSO are excellent hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecules.

The choice of solvent for recrystallization, a key purification technique, depends on creating a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide unambiguous structural elucidation and are indispensable for confirming the identity and purity of synthesized compounds.[3][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[15]

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of hydrogen atoms.

-

Aldehyde Proton (-CHO) : This is one of the most characteristic signals, appearing far downfield in the range of δ 9.8 - 10.0 ppm as a sharp singlet.[15] Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.

-

Pyrazole Ring Protons : The protons on the pyrazole ring typically appear as singlets in the aromatic region, generally between δ 7.8 - 8.2 ppm .[14][15]

-

N-H Proton : The signal for the N-H proton of the pyrazole ring can be broad and its chemical shift is variable, often appearing between δ 11.0 and 14.0 ppm, and it is exchangeable with D₂O.

-

-

¹³C NMR : The carbon NMR spectrum reveals the different carbon environments in the molecule.

The following diagram illustrates the general workflow for compound characterization, emphasizing the central role of spectroscopic analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. jpsionline.com [jpsionline.com]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [amp.chemicalbook.com]

- 9. 3-Phenyl-1H-pyrazole-4-carboxaldehyde 97 26033-20-5 [sigmaaldrich.com]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

A Note on the Analyte: This guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. While the initial topic specified the 3-ethyl-1-methyl derivative, publicly available, high-quality spectroscopic data for that specific analogue is scarce. The closely related 3-methyl-1-phenyl analogue, however, is well-documented and serves as an excellent, structurally similar model for understanding the spectroscopic characteristics of this class of compounds. The principles and interpretation detailed herein are directly applicable to related structures.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the characterization of this versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₉ClN₂O.[1][2] It presents as a white to light-yellow solid and is a key precursor in the synthesis of various pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals.[1][3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | PubChem[2] |

| Molecular Weight | ~220.66 g/mol | Smolecule, PubChem[1][2] |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | PubChem[2] |

| CAS Number | 947-95-5 | PubChem[2] |

Below is a diagram illustrating the molecular structure of the compound.

Caption: Molecular structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this molecule, providing unambiguous evidence for its substitution pattern.

¹H NMR Spectroscopy

Proton NMR analysis in a deuterated solvent like CDCl₃ reveals characteristic signals that confirm the molecular framework. The most notable signal is the aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic pyrazole ring.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.8 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.47 - 7.56 | Multiplet | 5H | Phenyl group protons (Ar-H) |

| 2.55 | Singlet | 3H | Methyl group protons (-CH₃) |

Data synthesized from available literature.[1][5]

The aldehyde proton's appearance as a sharp singlet between 9.8 and 10.2 ppm is a definitive diagnostic feature.[1] The multiplet in the aromatic region (7.47-7.56 ppm) integrating to five protons confirms the presence of a monosubstituted phenyl ring. The singlet at approximately 2.55 ppm, integrating to three protons, corresponds to the methyl group at the C3 position of the pyrazole ring.[5]

¹³C NMR Spectroscopy

Carbon NMR provides further structural confirmation by identifying all unique carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~148 | Pyrazole C5-Cl |

| ~145 | Pyrazole C3-CH₃ |

| ~137 | Phenyl C1 (quaternary) |

| ~129 | Phenyl C2, C6 |

| ~128 | Phenyl C4 |

| ~125 | Phenyl C3, C5 |

| ~115 | Pyrazole C4-CHO |

| ~15 | Methyl Carbon (-CH₃) |

Note: These are predicted values based on typical chemical shifts for similar structures. Experimental data should be acquired for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and provides valuable information on the molecule's fragmentation pattern, which aids in structural verification.

The molecular ion peak [M]⁺ is expected at an m/z of approximately 220, corresponding to the molecular weight of the compound (220.66 g/mol ).[1] A crucial diagnostic feature is the presence of an isotope peak at [M+2]⁺ with roughly one-third the intensity of the molecular ion peak. This pattern is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[1]

A common fragmentation pathway involves the loss of the aldehyde group (CHO, 29 mass units), resulting in a significant fragment ion at m/z 191.[1]

Caption: Primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl group of the aldehyde.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1677 | Strong | C=O stretch (aldehyde) |

| ~1598 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1463 | Medium | C-H bend (methyl) |

| ~763 | Strong | C-H out-of-plane bend (phenyl ring) |

| ~700-800 | Medium-Strong | C-Cl stretch |

Data sourced from published literature.[5]

The strong absorption band around 1677 cm⁻¹ is a clear indicator of the conjugated aldehyde carbonyl group.[5] The presence of aromatic rings is supported by the C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the strong C-H bending bands.

Experimental Protocols

The following section outlines standardized protocols for the acquisition of the spectroscopic data discussed.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Calibrate the spectrum using the CDCl₃ solvent peak (77.16 ppm).

-

Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via a suitable method such as Gas Chromatography (GC-MS) or direct infusion Electrospray Ionization (ESI-MS).

-

Ionization: Use Electron Impact (EI) for GC-MS or ESI for LC-MS.

-

Analysis: Scan a mass range appropriate for the molecular weight (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic chlorine isotope pattern, and major fragment ions.

Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Perform an ATR correction on the resulting spectrum.

-

Caption: General workflow for spectroscopic characterization.

Synthesis Overview

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is typically achieved via the Vilsmeier-Haack reaction.[6][7] This process involves the formylation of a suitable pyrazolone precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]

Reaction Scheme: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one + POCl₃/DMF → 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[6]

This transformation is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems and simultaneously chlorinating the 5-position.

Conclusion

The spectroscopic characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is straightforward using a combination of NMR, MS, and IR techniques. Each method provides complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this compound and its analogues, facilitating efficient and accurate structural elucidation in synthetic and medicinal chemistry applications.

References

- Xu, C. J., & Shi, Y. Q. (2011). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde. [Source details not fully available in search results].

- Smolecule. (2023). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available from: [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]

-

PubChem. 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

-

Chem-Impex. (n.d.). 5-Cloro-3-etil-1-metil-1H-pirazol-4-carbaldehído. Available from: [Link]

Sources

- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

Safety and handling of 5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

An In-depth Technical Guide on the Safe Handling of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole derivative. Such compounds are valuable intermediates in medicinal chemistry and agrochemical research, often serving as building blocks for more complex bioactive molecules.[1][2][3] The presence of a reactive aldehyde group, a halogenated pyrazole core, and N-methylation defines its chemical behavior and potential applications.[1][4]

Table 1: Compound Identification and Properties (Data extrapolated from analogs)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₉ClN₂O | [5] |

| CAS Number | 128564-56-7 | [6] |

| Appearance | Likely a white to light yellow solid, based on analogs. | [1] |

| Molecular Weight | 172.61 g/mol | [5] |

| Melting Point | Not available. The phenyl analog melts at 145-148 °C. | [1][7] |

| Boiling Point | Not available. | N/A |

| Solubility | No data available. Likely soluble in organic solvents. | N/A |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from analogous compounds, this chemical is classified as an irritant.[1][8] The primary hazards are associated with direct contact and inhalation.[7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation.[6][8][9] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[6][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][8][9] |

Pictogram:

The causality behind this classification stems from the compound's chemical structure. The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, leading to irritation. The chlorinated heterocyclic system can also contribute to its reactivity and irritant properties.

Section 3: Risk Assessment and Control Measures

A self-validating safety system relies on a multi-layered approach to risk mitigation, where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure.

Caption: Decision tree for first aid response.

First-Aid Measures

-

After Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. [6][9]If the person feels unwell, seek medical attention. [3][6]* After Skin Contact: Immediately remove contaminated clothing. [6]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [7][10]If skin irritation persists, get medical advice. [6][9]* After Eye Contact: Immediately rinse cautiously with water for several minutes. [6][9]If contact lenses are present and easy to remove, do so. Continue rinsing for at least 15 minutes. [7][10]Seek immediate medical attention. [9]* After Ingestion: Rinse mouth with water. [6]Do NOT induce vomiting. [7]Never give anything by mouth to an unconscious person. [7][10]Call a physician or poison control center.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7][10]* Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. [7]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [7]

Accidental Release Measures

For a small spill, follow this workflow:

Caption: Step-by-step spill cleanup workflow.

Avoid creating dust when cleaning up spills. [7]Do not let the product enter drains. [10]All contaminated materials should be placed in a sealed container and disposed of as hazardous waste. [6][9]

Section 5: Safe Handling and Storage Protocols

Precautions for Safe Handling

-

Handle only in a well-ventilated area, preferably a chemical fume hood. [6]* Avoid contact with skin, eyes, and clothing. [7]* Avoid breathing dust or vapors. [3][6]* Minimize dust generation and accumulation during handling. [7]* Wash hands thoroughly after handling and before breaks. [6][10]

Conditions for Safe Storage

-

Store in a tightly closed container. [6][7]* Keep in a cool, dry, and well-ventilated place. [6][7]* Store locked up. [3][6]* Store away from incompatible materials. [7]

Section 6: Reactivity and Stability Profile

-

Chemical Stability: The compound is stable under recommended storage conditions. [7][10]* Conditions to Avoid: Excess heat, moisture, and dust generation. [7][10]* Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [7][10]Contact with these materials could lead to vigorous, potentially hazardous reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as hydrogen chloride, carbon oxides, and nitrogen oxides. [7]

Section 7: Disposal Considerations

Disposal of this chemical and its containers must be handled as hazardous waste.

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations. [6][9]* It is recommended to use a licensed professional waste disposal service. [10]The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. [11]

Section 8: References

-

5-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE Safety Data Sheets. Echemi.

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc. Chemsrc.

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Smolecule. Smolecule.

-

MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde - Capot Chemical. Capot Chemical.

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. PubChem, National Center for Biotechnology Information.

-

5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE - ChemicalBook. ChemicalBook.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC. National Center for Biotechnology Information.

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheets - Echemi. Echemi.

-

5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde - Guidechem. Guidechem.

-

Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde. SpringerLink.

-

This compound - PubChem. PubChem, National Center for Biotechnology Information.

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. MDPI.

-

Safety Data Sheet - CymitQuimica. CymitQuimica.

-

Safety Data Sheet - Biosynth. Biosynth.

Sources

- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H9ClN2O | CID 2757508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]

- 8. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. capotchem.com [capotchem.com]

- 11. biosynth.com [biosynth.com]

Methodological & Application

Application Note & Protocol: Synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Introduction and Scientific Context

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound. Its structure, featuring a reactive aldehyde group and a strategically placed chlorine atom, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The pyrazole core is a well-known pharmacophore present in numerous commercial drugs. The chloro and formyl groups serve as versatile synthetic handles for introducing further diversity through cross-coupling reactions, condensations, and reductive aminations.

This document provides a comprehensive guide to the synthesis of this target molecule, leveraging the Vilsmeier-Haack reaction. This classic formylation method is exceptionally effective for electron-rich heterocyclic systems.[1][2] The protocol herein describes the haloformylation of the readily available precursor, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, using a pre-formed Vilsmeier reagent derived from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] We will provide a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, address critical safety considerations, and offer guidance on product purification and characterization.

Reaction Principle and Mechanism

The synthesis is achieved through a one-pot Vilsmeier-Haack reaction. This process involves two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] This reaction is exothermic and must be performed under cold, anhydrous conditions to prevent reagent decomposition.[6]

-

Electrophilic Aromatic Substitution: The starting material, 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one, exists in tautomeric equilibrium with its aromatic 5-hydroxypyrazole form. This electron-rich aromatic tautomer acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The subsequent collapse of the intermediate, chlorination by the reaction medium, and aqueous work-up yields the final 5-chloro-4-formyl pyrazole product.[4][5]

Reaction Scheme:

Starting Material: 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) Product: this compound

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount | Notes |

| 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one | 126.15 | 1.0 | 3.15 g (25 mmol) | Assumed to be the limiting reagent. |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | ~9.5 | 17.5 mL (235 mmol) | Must be anhydrous. Acts as reagent and solvent. |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 | 7.0 mL (75 mmol) | Use fresh bottle or recently distilled. |

| Crushed Ice / Deionized Water | 18.02 | - | ~250 mL | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~50 mL | For washing the organic layer. |

| Brine (Saturated NaCl Solution) | - | - | ~50 mL | For final wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | For drying the organic layer. |

Step-by-Step Procedure

A. Preparation of the Vilsmeier Reagent

-

Set up a 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

To the flask, add anhydrous N,N-dimethylformamide (17.5 mL).

-

Cool the flask to 0 °C using an ice-salt bath.

-

Causality: The reaction between DMF and POCl₃ is highly exothermic.[6] Slow, dropwise addition at 0 °C is critical to control the reaction rate, prevent temperature spikes, and ensure the stable formation of the Vilsmeier reagent.

-

Slowly add phosphorus oxychloride (7.0 mL, 75 mmol) dropwise via the dropping funnel over 30-40 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Once the addition is complete, stir the resulting pale yellow to colorless solution at 0 °C for an additional 20-30 minutes.